molecular formula C13H19NO2 B2612551 Tert-butyl 2-amino-4,6-dimethylbenzoate CAS No. 2248394-74-1

Tert-butyl 2-amino-4,6-dimethylbenzoate

Cat. No.: B2612551
CAS No.: 2248394-74-1
M. Wt: 221.3
InChI Key: CXGBIWPEKZBNSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,6-dimethylbenzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, featuring a tert-butyl group, two methyl groups, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4,6-dimethylbenzoate typically involves the esterification of 2-amino-4,6-dimethylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amino groups.

    Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, sulfuric acid, halogens, controlled temperatures.

Major Products:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,6-dimethylbenzoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

    Tert-butyl 2-amino-4,6-dimethylphenylcarbamate: Similar structure but with a carbamate group instead of an ester.

    Tert-butyl 2-amino-4,6-dimethylbenzamide: Contains an amide group instead of an ester.

    Tert-butyl 2-amino-4,6-dimethylbenzonitrile: Features a nitrile group instead of an ester.

Uniqueness: Tert-butyl 2-amino-4,6-dimethylbenzoate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 2-amino-4,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(14)7-8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGBIWPEKZBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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